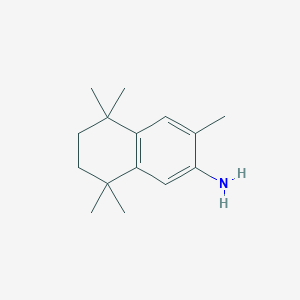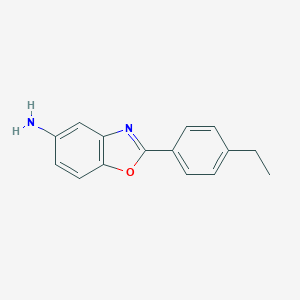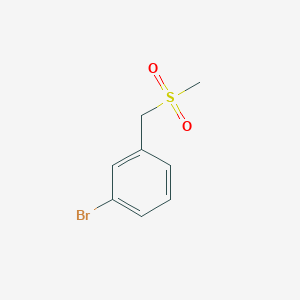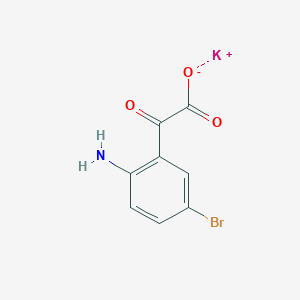
Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate” likely contains a potassium ion, a 2-amino-5-bromophenyl group, and a 2-oxoacetate group . It’s important to note that the exact properties and behaviors of this compound would depend on its specific structure and the arrangement of these groups.
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the 2-amino-5-bromophenyl group and the 2-oxoacetate group into the molecule . The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure of this compound would include a phenyl ring (due to the presence of the 2-amino-5-bromophenyl group), a carboxyl group (from the 2-oxoacetate), and a potassium ion . The exact structure would depend on how these groups are arranged and connected in the molecule.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions and reagents present . The bromine atom on the phenyl ring could potentially be reactive and undergo substitution reactions. The carboxyl group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . These could include its melting point, boiling point, solubility in various solvents, and its spectral properties (such as IR, NMR, and UV-Vis spectra).Aplicaciones Científicas De Investigación
Hepatoprotective Properties
Research has demonstrated the potential hepatoprotective properties of compounds related to Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate. For instance, a study explored the hepatoprotective effects of potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazole-3-yl)thio)acetate on tetracycline and infectious hepatitis models in chickens, highlighting its comparable efficacy to traditional hepatoprotective drugs. This suggests potential applications in liver health and disease management (Martyshuk et al., 2022).
Water Treatment Applications
The oxidation kinetics and potential formation of brominated polymeric products during water treatment with potassium permanganate were studied, indicating significant reactivity towards bromophenols (BrPs). This research highlights the importance of understanding compound reactivity and potential formation of byproducts in water treatment processes, suggesting applications in the removal or transformation of pollutants (Jiang et al., 2014).
Synthesis and Chemical Transformation
Studies on the synthesis and transformation of related compounds have provided insights into potential applications in chemical synthesis. For example, the facile synthesis of fluorine-containing derivatives through reactions involving N-aryl-α-oxo-α-arylethanehydrazonoyl bromide and potassium thiocyanate showcases innovative approaches to synthesizing chemically interesting and potentially useful compounds (Joshi et al., 1986).
Antimicrobial Activity
Synthetic efforts towards creating new compounds, such as the synthesis of novel 2, 5-disubstituted tetrazole derivatives, have shown promising biological activities. These compounds were evaluated for their antibacterial and anti-TB properties, indicating potential applications in developing new antimicrobial agents (Megha et al., 2023).
Analytical Method Development
The development of an HPLC-DAD method for determining active pharmaceutical ingredients in substances related to this compound underlines the importance of analytical methods in quality control and research. This work demonstrates the relevance of precise and accurate analytical techniques in the pharmaceutical industry (Shcherbyna et al., 2019).
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in organic synthesis reactions , suggesting that its targets could be various organic compounds or biochemical entities.
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In this process, the compound may interact with its targets through oxidative addition and transmetalation .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it might be involved in various biochemical pathways where carbon-carbon bond formation is crucial.
Result of Action
As a potential reagent in suzuki–miyaura coupling reactions , it may facilitate the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
potassium;2-(2-amino-5-bromophenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3.K/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3H,10H2,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJUYMGTTRUVJU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)C(=O)[O-])N.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrKNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635607 |
Source


|
| Record name | Potassium (2-amino-5-bromophenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120095-19-4 |
Source


|
| Record name | Potassium (2-amino-5-bromophenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


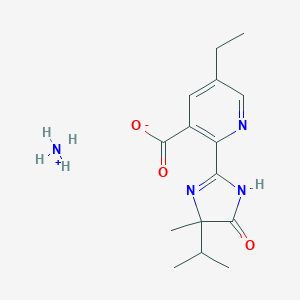




![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)
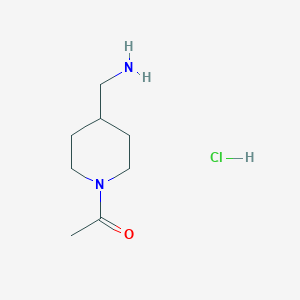
![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)
